![molecular formula C17H15ClN2OS B5791834 3-(4-chlorophenyl)-N-{[(2-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5791834.png)
3-(4-chlorophenyl)-N-{[(2-methylphenyl)amino]carbonothioyl}acrylamide
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Overview
Description
3-(4-chlorophenyl)-N-{[(2-methylphenyl)amino]carbonothioyl}acrylamide, also known as CMMA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. CMMA belongs to the class of acrylamide derivatives, which are known for their diverse biological activities and have been extensively studied in recent years.
Mechanism of Action
The exact mechanism of action of 3-(4-chlorophenyl)-N-{[(2-methylphenyl)amino]carbonothioyl}acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. 3-(4-chlorophenyl)-N-{[(2-methylphenyl)amino]carbonothioyl}acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various cellular pathways.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-N-{[(2-methylphenyl)amino]carbonothioyl}acrylamide has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell migration and invasion, the induction of cell cycle arrest, and the modulation of various signaling pathways. It has also been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-chlorophenyl)-N-{[(2-methylphenyl)amino]carbonothioyl}acrylamide is its relatively simple synthesis process, which makes it easily accessible for laboratory experiments. However, its low solubility in water and other solvents can pose a challenge for researchers, and its potential toxicity and side effects need to be carefully evaluated before use.
Future Directions
Further research is needed to fully understand the mechanisms of action of 3-(4-chlorophenyl)-N-{[(2-methylphenyl)amino]carbonothioyl}acrylamide and its potential applications in the field of medicinal chemistry. Future studies could focus on optimizing the synthesis process to improve the solubility and bioavailability of 3-(4-chlorophenyl)-N-{[(2-methylphenyl)amino]carbonothioyl}acrylamide, as well as exploring its potential use in combination with other drugs or therapies. Additionally, more research is needed to evaluate the safety and toxicity of 3-(4-chlorophenyl)-N-{[(2-methylphenyl)amino]carbonothioyl}acrylamide in vivo, as well as its potential side effects and interactions with other drugs.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-N-{[(2-methylphenyl)amino]carbonothioyl}acrylamide involves the reaction of 4-chlorophenyl isothiocyanate with 2-methylaniline to form the intermediate product, which is then reacted with acryloyl chloride to yield the final product. The synthesis process is relatively simple and can be carried out using standard laboratory techniques.
Scientific Research Applications
3-(4-chlorophenyl)-N-{[(2-methylphenyl)amino]carbonothioyl}acrylamide has been found to exhibit a wide range of biological activities, including anticancer, antifungal, and antimicrobial properties. Its potential applications in the field of medicinal chemistry have been explored extensively, with several studies reporting promising results.
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[(2-methylphenyl)carbamothioyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-12-4-2-3-5-15(12)19-17(22)20-16(21)11-8-13-6-9-14(18)10-7-13/h2-11H,1H3,(H2,19,20,21,22)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJDRUUFQGGBOA-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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